Methyl 2,3-dihydrobenzofuran-5-carboxylate
Overview
Description
Methyl 2,3-dihydrobenzofuran-5-carboxylate is an organic compound with the molecular formula C10H10O3.
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 2,3-dihydrobenzofuran-5-carboxylate is an area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A sulfur analog of benzofuran with similar biological activities but different chemical properties.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLJPYOFQPEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384894 | |
Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-80-1 | |
Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering this new Methyl 2,3-dihydrobenzofuran-5-carboxylate derivative?
A1: This newly identified compound, while structurally similar to other radstrictins, expands the chemical diversity within this family. Although it did not exhibit antimicrobial activity against bovine mastitis pathogens [], its discovery highlights the Atacama Desert's potential as a source of novel chemical entities. Further research could explore its activity against other targets or its potential as a scaffold for synthetic modification.
Q2: What analytical techniques were crucial in characterizing this novel compound?
A2: The researchers employed a combination of high-resolution liquid chromatography-mass spectrometry (HR-LCMS) alongside one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the isolated compound []. These techniques provided crucial information about the compound's molecular weight, elemental composition, and connectivity of atoms within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.